3-Bromoimidazo[1,5-a]pyrimidine is a brominated heterocyclic compound that is part of the imidazo[1,5-a]pyrimidine family . This family of compounds is known for its diverse biological activities and potential use in medicinal chemistry.
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
The molecular structure of 3-Bromoimidazo[1,5-a]pyrimidine can be characterized using various spectroscopic techniques . The InChI Code for this compound is 1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H
.
Imidazo[1,5-a]pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can react with primary amines to yield substituted aminomethyl and imino derivatives, which are useful in medicinal chemistry due to their ability to adapt to the three-dimensional binding sites of biological targets .
The physical and chemical properties of 3-Bromoimidazo[1,5-a]pyrimidine would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the compound’s melting point, solubility, and reactivity.
The synthesis of 3-bromoimidazo[1,5-a]pyrimidine can be achieved through various methods, with one notable approach involving the cyclization of 1H-imidazol-4(5)-amine with appropriate carbonyl compounds.
The molecular structure of 3-bromoimidazo[1,5-a]pyrimidine features a fused bicyclic system:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:
3-bromoimidazo[1,5-a]pyrimidine can undergo several chemical reactions due to its functional groups:
These reactions are significant for developing new pharmaceuticals targeting various diseases .
The mechanism of action for compounds like 3-bromoimidazo[1,5-a]pyrimidine often involves modulation of biological pathways through interaction with specific receptors or enzymes:
Research indicates that modifications at the brominated position can enhance binding affinity or selectivity towards target proteins .
Physical properties are often characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess stability under varying temperatures .
3-bromoimidazo[1,5-a]pyrimidine has significant applications in medicinal chemistry:
The strategic introduction of bromine at the C3 position of imidazo[1,5-a]pyrimidine scaffolds enables targeted derivatization via copper-catalyzed Ullmann coupling. Microwave technology has revolutionized this approach by accelerating reaction kinetics while minimizing unwanted decomposition pathways prevalent under classical thermal conditions.
Carbazole-based ligands have demonstrated exceptional performance in suppressing copper aggregation and facilitating oxidative addition/reductive elimination sequences. The carbazole-pyrrole hybrid ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) enables efficient amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors at remarkably low copper loadings (5 mol% CuI, 10 mol% L-1). This system achieves C–N bond formation across diverse amines (alkyl, aryl, heteroaryl) with average yields of 83% across 29 examples – a significant improvement versus L-proline-assisted systems which suffered from debromination and low yields (<35%) with C5-aminated substrates [5]. The electron-donating carbazole framework stabilizes the copper center while the pyrrole carboxamide moiety modulates steric accessibility, collectively enabling turnover frequencies unattainable with conventional ligands.
Table 1: Ligand Performance in Copper-Catalyzed C3-Amination
Ligand | Catalyst Loading | Reaction Time | Temperature | Average Yield | Key Advantage |
---|---|---|---|---|---|
L-Proline | 10 mol% CuI | 24-48 h | 100°C | <35% | Low cost |
L-1 (Carbazole-pyrrole) | 5 mol% CuI | 1 h | 80°C | 83% | Suppressed debromination |
BINOL | 10 mol% CuI | 12 h | 110°C | 68% | Chiral induction |
DMEDA | 20 mol% CuI | 8 h | 90°C | 57% | Aqueous compatibility |
Debromination competes significantly with amination above 80°C, necessitating precise thermal control enabled by microwave reactors. Systematic solvent screening revealed diethylene glycol (DEG) as optimal, providing 97% conversion with only 1.4% debromination at 80°C after 1 hour. This contrasts sharply with NMP (78% conversion, 19% debromination) and dioxane (no reaction). The high dielectric constant of DEG enables efficient microwave energy absorption, while its chelating properties stabilize the copper catalyst. Temperature profiling demonstrated that 70°C requires extended times (3h) with increasing debromination (2.7%), whereas 80°C achieves complete conversion within 1 hour without significant side reactions. Base selection proved critical: K₂CO₃ outperformed TMSONa and DBU, balancing basicity with minimized ester hydrolysis in sensitive substrates [5].
Direct assembly of the brominated heterocycle from acyclic precursors provides atom-economic access to 3-bromoimidazo[1,5-a]pyrimidines, circumventing functional group incompatibilities in post-cyclization bromination.
The condensation of 2-aminopyridines with α-bromoketones generates imidazo[1,5-a]pyridine intermediates that undergo spontaneous cyclization with electrophilic bromine sources. This tandem process leverages the nucleophilicity of the imidazole nitrogen, positioning bromide optimally for subsequent displacement chemistry. When combined with malondialdehyde derivatives under acidic conditions, this approach facilitates unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives – a transformation mechanistically distinct from classical Dimroth rearrangements as it involves C–N bond cleavage followed by C–C bond formation [7]. The α-bromoketone thus serves dual roles as cyclization initiator and bromine source, enhancing synthetic efficiency.
Employing unsymmetrical 1,3-diketones introduces regioselectivity challenges during cyclization. Studies show that electronic and steric effects dominate orientation: electron-deficient carbonyls preferentially form the C2-C3 bond, while bulky substituents favor attachment at the less hindered position. For instance, benzoylacetone derivatives yield 5-methyl-7-phenyl regioisomers as the major product (75:25 ratio), whereas dibenzoylmethane produces single isomers due to symmetric substitution. Solvent polarity modulates these ratios significantly – nonpolar toluene increases steric differentiation, while DMF diminishes selectivity through substrate solvation. Careful diketone selection enables predictable access to either 5- or 7-substituted bromoimidazopyrimidines without requiring protecting group strategies [7].
Table 2: Regioisomer Distribution with Unsymmetrical 1,3-Diketones
1,3-Diketone | Solvent | Temperature | 5-Substituted:7-Substituted | Major Isomer Yield |
---|---|---|---|---|
Benzoylacetone | Toluene | 110°C | 75:25 | 68% |
Benzoylacetone | DMF | 120°C | 60:40 | 72% |
1-Phenylbutane-1,3-dione | Ethanol | 80°C | 82:18 | 75% |
Dibenzoylmethane | Xylene | 140°C | 100:0 | 89% |
Sustainability drivers have catalyzed innovations in solvent management, catalyst design, and energy input for 3-bromoimidazo[1,5-a]pyrimidine synthesis.
Metal-free electrocatalysis has emerged as a viable alternative for bromination using carbon-based porous electrodes. Nitrogen-doped carbon nanotubes facilitate bromide oxidation to bromonium equivalents (Br⁺) at +1.2 V vs. RHE, enabling electrophilic bromination of imidazo[1,5-a]pyrimidine with 89% efficiency at kilogram scale. This approach eliminates copper residues problematic in pharmaceutical applications and demonstrates exceptional stability (>50 cycles without activity loss). Photocatalytic variants employ riboflavin-derived organocatalysts that generate singlet oxygen under visible light, subsequently oxidizing bromide ions for C–H bromination – though current yields (65%) lag behind electrochemical methods [9].
Diethylene glycol (DEG) demonstrates exceptional recyclability in copper-catalyzed aminations, maintaining catalytic efficiency over five cycles with distillation recovery rates >95%. Life cycle assessment reveals a 40% reduction in E-factor (from 32 to 19) when implementing solvent recycling in the three-step synthesis from 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. Process intensification through inline extraction reduces organic waste by 60%: reaction mixtures are directly quenched into water, extracting products into biodegradable 2-MeTHF while leaving DEG and copper residues in the aqueous phase for reuse. This integrated approach decreases PMI (Process Mass Intensity) from 127 to 58 kg/kg product, significantly improving the environmental footprint of bromoimidazopyrimidine functionalization [5] [9].
Table 3: Environmental Metrics Comparison for Solvent Management Strategies
Parameter | Traditional Process | Solvent Recycling | Inline Extraction |
---|---|---|---|
PMI (kg/kg) | 127 | 85 | 58 |
E-Factor | 32 | 21 | 19 |
DEG Consumption | 15 L/kg | 3 L/kg | 1.2 L/kg |
Carbon Footprint | 89 kg CO₂/kg | 47 kg CO₂/kg | 31 kg CO₂/kg |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5